molecular formula C13H11NO2 B1354540 1-Methyl-3-(4-nitrophenyl)benzene CAS No. 952-21-6

1-Methyl-3-(4-nitrophenyl)benzene

Cat. No.: B1354540
CAS No.: 952-21-6
M. Wt: 213.23 g/mol
InChI Key: FKXLIELPNYJMJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methyl-3-phenylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Reduction: 1-Methyl-3-(4-aminophenyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-Methyl-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the methyl group.

    1-Methyl-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the methyl group.

    1-Methyl-3-nitrobenzene: Similar structure but without the additional phenyl group.

Uniqueness: 1-Methyl-3-(4-nitrophenyl)benzene is unique due to the presence of both a methyl group and a nitrophenyl group on the benzene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLIELPNYJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441745
Record name 1-Methyl-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-21-6
Record name 1-Methyl-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by Suzuki coupling of 1-bromo-4-nitrobenzene and 1-bromo-3-methylbenzene.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzene (3.0 g, 14.8 mmol) and 3-methylphenylboronic acid (2.06 g, 15.1 mmol) in 35 mL of acetone and 40 mL of water was added K2CO3.1.5H2O (5.93 g, 37.5 mmol) and Pd(OAc)2 (101 mg, 0.50 mmol). The deep black mixture was refluxed for 6 hr and then cooled. The mixture was extracted with ether and the organic layer was passed through a layer of celite. The pale yellow solution was dried over Na2SO4 and evaporated to dryness. The residue was recrystallized from hot methanol to give pale yellow crystals (2.68 g, 85%). m.p.59-60° C.1H NMR (CDCl3) δ 8.26 (d, 8.7 Hz, 2H), 7.70 (d, 8.7 Hz, 2H), 7.41 (m, 3H), 7.26 (d, 7.1 Hz, 1H), 2.43 (s, 1H). 13C NMR (CDCl3) δ 147.6, 146.8, 138.8, 138.6, 129.6, 128.9, 128.0, 127.6, 124.4, 123.9, 21.4. LRMS (EI) for C13H11NO2 213 (M+, intensity 100); HRMS (EI) calcd 213.0789, obsd 213.0778.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
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Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2CO3.1.5H2O
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
101 mg
Type
catalyst
Reaction Step Two
Yield
85%

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